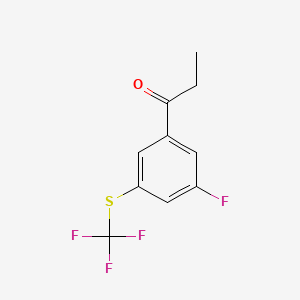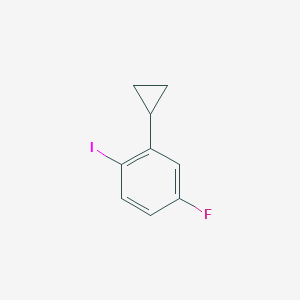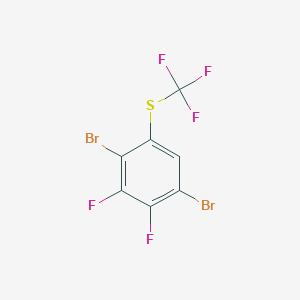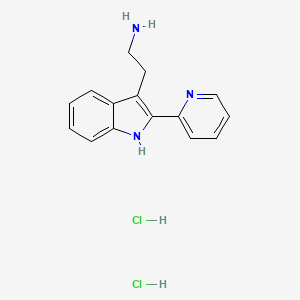
1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene is an organic compound characterized by the presence of trifluoromethyl, chloro, and nitro functional groups on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of copper-mediated trifluoromethylation of arynes in the presence of an oxidant such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) . This method allows for the rapid construction of trifluoromethylated arenes under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly involving the trifluoromethyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chloro or nitro group is replaced by the nucleophile.
Reduction Reactions: The major product is 1,2-Bis(trifluoromethyl)-3-chloro-5-aminobenzene.
Oxidation Reactions: Oxidized derivatives with modified trifluoromethyl groups.
Scientific Research Applications
1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Similar in structure but with different substitution patterns, leading to distinct chemical properties and applications.
1,2-Bis(trifluoromethyl)benzene: Lacks the chloro and nitro groups, resulting in different reactivity and uses.
Uniqueness
1,2-Bis(trifluoromethyl)-3-chloro-5-nitrobenzene is unique due to the combination of trifluoromethyl, chloro, and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H2ClF6NO2 |
|---|---|
Molecular Weight |
293.55 g/mol |
IUPAC Name |
1-chloro-5-nitro-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2ClF6NO2/c9-5-2-3(16(17)18)1-4(7(10,11)12)6(5)8(13,14)15/h1-2H |
InChI Key |
ONNQJIJMILOSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


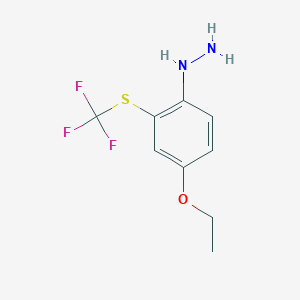
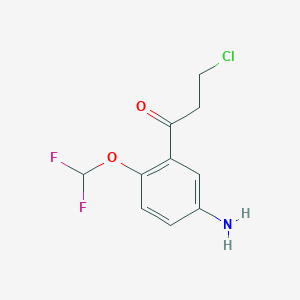

![1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14060923.png)
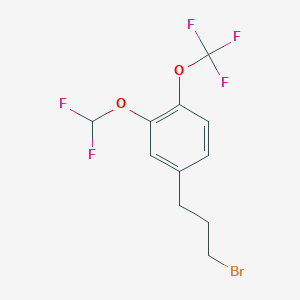

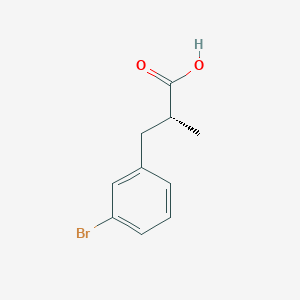
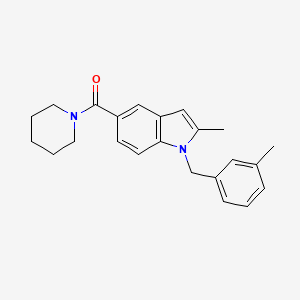
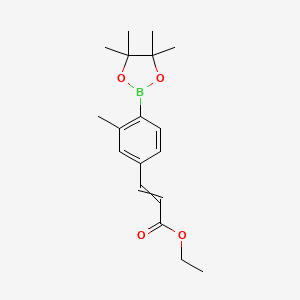
![3-[4-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid](/img/structure/B14060946.png)
